molecular formula C12H10BrNO4 B8812202 Methyl 7-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl 7-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B8812202
M. Wt: 312.12 g/mol
InChI Key: XWKZJTBXSQLOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-bromo-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10BrNO4 and its molecular weight is 312.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 7-bromo-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C12H10BrNO4/c1-14-8-5-6(13)3-4-7(8)10(15)9(11(14)16)12(17)18-2/h3-5,15H,1-2H3

InChI Key

XWKZJTBXSQLOTP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=C(C1=O)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione. Sodium hydride (0.47 g, 12 mmol) was added to a 3 neck 250 mL round bottom flask under nitrogen and then washed with hexanes. Once the hexanes were decanted, DMF (20.0 mL, 11 mmol) was added. The resulting mixture was cooled to 0° C. using an ice-water bath, and then 7-bromo-1H-benzo[d][1,3]oxazine-2,4-dione (2.7 g, 11 mmol) was added in one batch. After stirring at room temperature for 1 hour, iodomethane (0.70 mL, 11 mmol) was added dropwise to the yellow solution, and the reaction mixture was stirred for 16 hours. Water (50 mL) was added, and the resulting precipitate that formed was collected via filtration. The solid was washed with additional water (100 mL), followed by ether (100 mL). Drying in a vacuum oven overnight at 50° C. provided the title compound as an off-white solid (2.1 g, 74% yield).
Name
7-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
74%

Synthesis routes and methods II

Procedure details

To a 50 mL RBF was added sodium hydride (0.15 g, 3.7 mmol) and N,N-dimethylformamide (50 mL, 3.1 mmol) under nitrogen. The mixture was cooled with an ice-water bath for 10 min, and then dimethyl malonate (6.4 mL, 56 mmol) was added over 3 min. A mixture of 7-bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (0.80 g, 3.1 mmol) in DMF (5.0 mL) was added, and then the reaction was placed in oil bath at 120° C. for 3 hours. The reaction was cooled to room temperature, and water (25 mL) was added to the mixture. A white solid was collected by filtration and washed with water (100 mL), followed by ether (100 mL). The white solid was placed in vacuum oven at 50° C. for 6 h to afford the desired product as a white solid (0.65 g, 67%).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Name
7-bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
67%

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